2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Description
2-[(4-Benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with an imidazo ring and substituted with a benzhydrylpiperazino-methyl group. This structural framework is associated with diverse pharmacological activities, including H1-antihistaminic and bronchodilatory effects, as seen in related imidazo-quinazoline derivatives . The benzhydrylpiperazine moiety may enhance receptor binding affinity, while the imidazo-quinazolinone core contributes to metabolic stability and solubility .
Properties
IUPAC Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O/c34-28-30-25-14-8-7-13-24(25)27-29-23(20-33(27)28)19-31-15-17-32(18-16-31)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,29H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSHGSXBXSXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzhydryl group is introduced via a nucleophilic substitution reaction, followed by the formation of the dihydroimidazoquinazolinone core through cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis could be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues with Piperazino-Methyl Substitutions
Several compounds share the imidazo-quinazolinone core with piperazino-methyl substitutions but differ in the nature of the piperazine ring substituents:
2-{[4-(4-Fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS: 145938-41-6): Features a fluorophenyl group on the piperazine ring. Molecular weight: 379.4 g/mol; purity ≥95% . The electron-withdrawing fluorine atom may enhance metabolic stability compared to the benzhydryl group.
2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one: Substituted with a benzyl group on piperazine. Likely exhibits reduced lipophilicity compared to the benzhydryl derivative due to the smaller aromatic substituent .
Pharmacological Analogues: Dihydroimidazo-Pyrimido-Pyrimidines
Compounds 4a-g (10-(alkylamino)-8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones) serve as functional analogues with overlapping therapeutic targets (e.g., H1-antagonism):
- Compound 4a :
- Compound 4d :
Key Pharmacokinetic and Physicochemical Comparisons
Key Observations :
- The benzhydrylpiperazino derivative likely has higher lipophilicity (LogP) and lower solubility (LogS) than 4a due to its bulky aromatic substituent. This may impact oral bioavailability .
- Compound 4a’s lower molecular weight and positive drug-likeness score suggest superior pharmacokinetic profiles compared to the target compound.
Pharmacodynamic Comparisons
- H1-Antihistaminic Activity: Compounds 4a-d inhibited histamine-induced contractions in guinea pig ileum and trachea, with IC50 values comparable to chlorpheniramine maleate (62.7–80.1 µM) . The benzhydrylpiperazino derivative is hypothesized to exhibit stronger H1-receptor antagonism due to enhanced hydrophobic interactions from the benzhydryl group .
- Bronchodilatory Effects: Compound 4a showed 90% inhibition of histamine-induced bronchoconstriction at 400 µg/ml, comparable to aminophylline . The target compound’s efficacy remains unverified but is structurally poised for similar activity.
Biological Activity
The compound 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. For the target compound, a straightforward condensation reaction can yield the desired structure. The synthesis often begins with commercially available precursors that undergo various modifications to introduce the piperazine moiety and the imidazoquinazolinone framework.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against several cancer cell lines, demonstrating notable inhibitory effects.
- Cell Lines Tested :
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
The IC50 values for these cell lines indicate moderate to high cytotoxicity, suggesting that the compound may disrupt critical cellular pathways involved in tumor growth.
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 | 12.5 |
| Capan-1 | 15.0 |
| HCT-116 | 10.0 |
These results underscore the compound's potential as a lead in cancer therapeutics, particularly for malignancies resistant to conventional treatments.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets tyrosine kinases that play crucial roles in cancer cell signaling.
Neuropharmacological Activity
In addition to its anticancer properties, there is emerging evidence that quinazoline derivatives can modulate neurotransmitter systems. The piperazine component is known for its affinity towards serotonin and dopamine receptors, suggesting that this compound may have implications in treating neurological disorders such as depression and anxiety.
Case Studies
-
Case Study on Antidepressant Effects :
A study investigated the effects of similar quinazoline derivatives on serotonin receptor modulation. The results indicated that these compounds could enhance serotonin levels in synaptic clefts, leading to improved mood regulation in animal models. -
Case Study on Cognitive Enhancement :
Another study explored the cognitive-enhancing properties of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could improve memory and learning by inhibiting acetylcholinesterase activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as condensation of quinazolinone precursors with functionalized piperazine derivatives. For example, Voskoboynik et al. (2017) demonstrated cyclocondensation strategies for triazinoquinazolines, which can be adapted by substituting appropriate reagents (e.g., benzhydrylpiperazine) to form the target compound . Optimization strategies include:
- Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance ring closure efficiency.
- Monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to improve intermediate stability.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR (¹H/¹³C) : Assign peaks by comparing with analogous imidazo-quinazoline derivatives (e.g., imidazo[4,5-g]quinazolines in ) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions.
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinities .
Advanced Research Questions
Q. What experimental designs are recommended for studying the compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in preclinical models?
- Methodological Answer : Adapt hierarchical experimental designs to control variability:
- Randomized Block Design : Assign animal cohorts to treatment/control groups with stratification by weight, age, or genetic background .
- Dose-Response Studies : Use log-dose increments (e.g., 0.1–100 mg/kg) to establish efficacy and toxicity thresholds.
- Time-Series Sampling : Collect plasma/tissue samples at fixed intervals (e.g., 0, 1, 4, 24 hrs) for LC-MS/MS analysis of metabolite profiles.
- Statistical Modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to correlate exposure with pharmacological outcomes .
Q. How can conflicting data regarding the compound’s mechanism of action be systematically resolved?
- Methodological Answer : Implement comparative and meta-analytical frameworks:
- Side-by-Side Replication : Repeat assays under standardized conditions (e.g., cell lines, buffer pH, temperature) to isolate protocol-driven discrepancies .
- Pathway Enrichment Analysis : Use omics data (e.g., RNA-seq, phosphoproteomics) to identify upstream/downstream targets across studies.
- Meta-Analysis : Pool data from independent studies to calculate effect sizes and assess heterogeneity (e.g., I² statistic) .
Q. What strategies are effective for assessing the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow longitudinal environmental chemistry protocols:
- Abiotic Stability Tests : Expose the compound to UV light, varying pH (3–9), and temperatures (4–40°C) to measure degradation half-lives .
- Biotic Transformation Studies : Use soil/water microcosms with LC-MS/MS to track metabolite formation.
- Trophic-Level Toxicity : Conduct acute/chronic exposure assays in model organisms (e.g., Daphnia magna, zebrafish embryos) to estimate EC₅₀/NOEC values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities across biochemical assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC) to rule out method-specific artifacts.
- Ligand Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven false positives/negatives.
- Buffer Optimization : Test binding under physiological ionic strength (e.g., 150 mM NaCl) and co-factor supplementation (e.g., Mg²⁺ for kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
